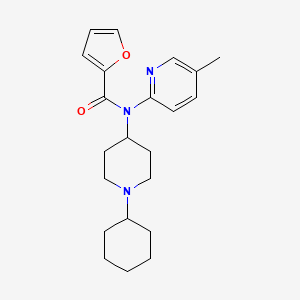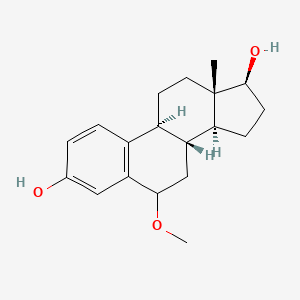
6-Methoxyestra-1,3,5(10)-triene-3,17-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxyestra-1,3,5(10)-triene-3,17-diol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone This compound is characterized by the presence of a methoxy group at the 6th position and hydroxyl groups at the 3rd and 17th positions on the steroid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyestra-1,3,5(10)-triene-3,17-diol typically involves the modification of estradiol or its derivatives. One common synthetic route includes the methylation of estradiol at the 6th position using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is typically purified using chromatographic techniques and characterized by spectroscopic methods such as NMR and mass spectrometry.
化学反応の分析
Types of Reactions
6-Methoxyestra-1,3,5(10)-triene-3,17-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups at the 3rd and 17th positions can be oxidized to ketones using oxidizing agents like Jones reagent or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to its corresponding diol using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The methoxy group at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent (CrO3 in H2SO4), PCC in dichloromethane.
Reduction: LAH in ether, NaBH4 in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: 6-Methoxyestra-1,3,5(10)-triene-3,17-dione.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Methoxyestra-1,3,5(10)-triene-3,17-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on estrogen receptors and its potential role in modulating hormonal pathways.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and the treatment of estrogen-related disorders.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
作用機序
The mechanism of action of 6-Methoxyestra-1,3,5(10)-triene-3,17-diol involves its interaction with estrogen receptors (ERs) in target tissues. Upon binding to ERs, the compound induces conformational changes that facilitate the recruitment of coactivators and the transcription of estrogen-responsive genes. This leads to various physiological effects, including the regulation of reproductive functions and secondary sexual characteristics.
類似化合物との比較
Similar Compounds
Estradiol: The parent compound with hydroxyl groups at the 3rd and 17th positions.
Ethinylestradiol: A synthetic derivative with an ethinyl group at the 17th position.
Mestranol: A prodrug of ethinylestradiol with a methoxy group at the 3rd position.
Uniqueness
6-Methoxyestra-1,3,5(10)-triene-3,17-diol is unique due to the presence of the methoxy group at the 6th position, which can influence its binding affinity to estrogen receptors and its metabolic stability. This structural modification can result in distinct pharmacological properties compared to other estrogen derivatives.
特性
分子式 |
C19H26O3 |
|---|---|
分子量 |
302.4 g/mol |
IUPAC名 |
(8R,9S,13S,14S,17S)-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-13-12-4-3-11(20)9-15(12)17(22-2)10-14(13)16(19)5-6-18(19)21/h3-4,9,13-14,16-18,20-21H,5-8,10H2,1-2H3/t13-,14-,16+,17?,18+,19+/m1/s1 |
InChIキー |
ZXHOGDYDNZUTSO-UTKXELFFSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(C4=C3C=CC(=C4)O)OC |
正規SMILES |
CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


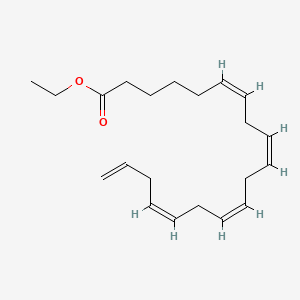
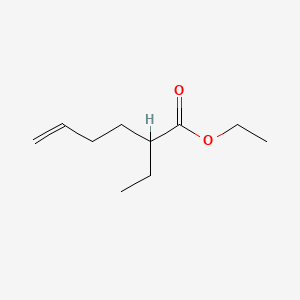
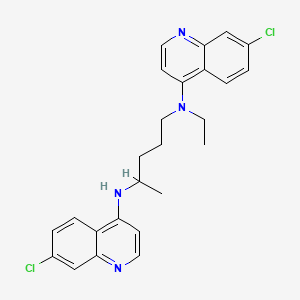
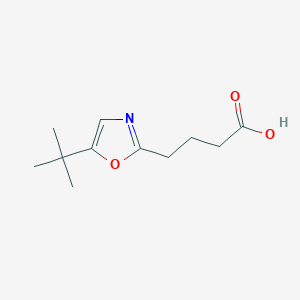
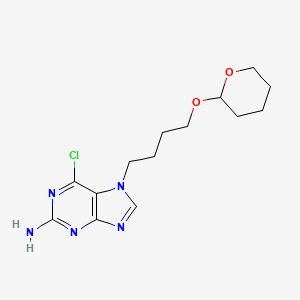
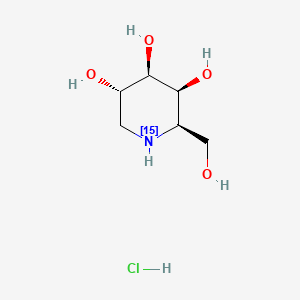
![N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide](/img/structure/B13841981.png)
![(2R)-2-[[4-[[1-(2,4-diamino-7-oxo-8H-pteridin-6-yl)-2-ethoxy-2-oxoethyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13841991.png)
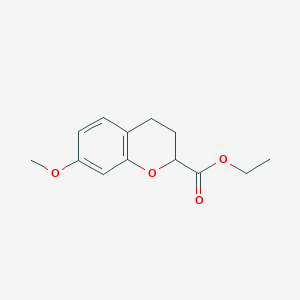
![4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine;trihydrochloride](/img/structure/B13842003.png)
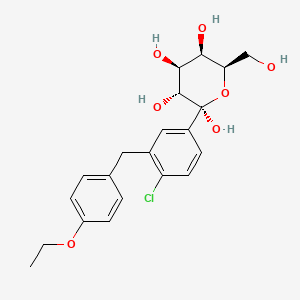
![(1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane](/img/structure/B13842010.png)
